molecular formula C9H20ClN B13590070 1,4,4-Trimethylcyclohexan-1-aminehydrochloride

1,4,4-Trimethylcyclohexan-1-aminehydrochloride

Cat. No.: B13590070
M. Wt: 177.71 g/mol
InChI Key: ZRACRXTWHQSLEK-UHFFFAOYSA-N
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Description

1,4,4-Trimethylcyclohexan-1-aminehydrochloride is a chemical compound with the molecular formula C9H19N.ClH. It is a derivative of cyclohexane, featuring three methyl groups and an amine group attached to the cyclohexane ring. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethylcyclohexan-1-aminehydrochloride typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the alkylation of cyclohexanone using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The resulting product is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the efficient conversion of starting materials to the desired product. The final product is then purified through crystallization or distillation to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethylcyclohexan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol.

    Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

1,4,4-Trimethylcyclohexan-1-aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethylcyclohexan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,4-Trimethylcyclohexan-1-aminehydrochloride: Similar in structure but differs in the position of the methyl groups.

    1,4,4-Trimethylcyclohexan-1-amine: The base form without the hydrochloride salt.

Uniqueness

1,4,4-Trimethylcyclohexan-1-aminehydrochloride is unique due to its specific arrangement of methyl groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

1,4,4-trimethylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-8(2)4-6-9(3,10)7-5-8;/h4-7,10H2,1-3H3;1H

InChI Key

ZRACRXTWHQSLEK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C)N)C.Cl

Origin of Product

United States

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